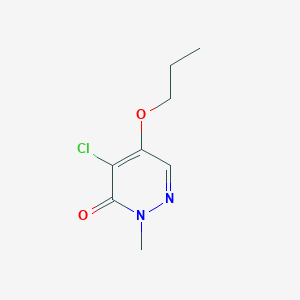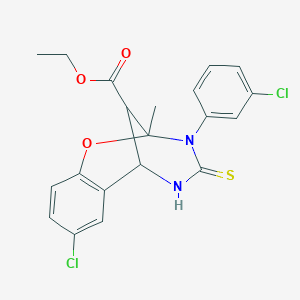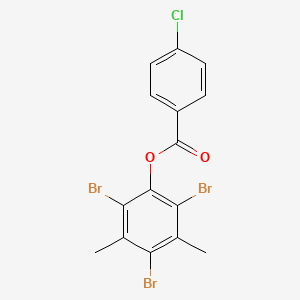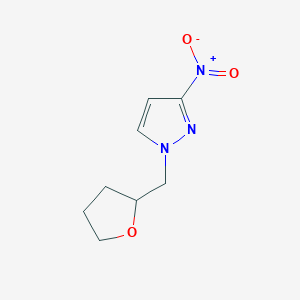
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MOTU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research on similar urea derivatives has shown diverse synthetic pathways and chemical reactions. For instance, studies have demonstrated the synthesis of α-aminophosphonates and phosphono-substituted heterocycles from specific phosphonate compounds reacting with amines, including morpholine, indicating a methodological foundation for synthesizing complex urea derivatives (Köckritz & Schnell, 1993). Another study highlights the stereoselective synthesis of active metabolites for potent kinase inhibitors, showcasing the detailed synthetic routes and stereochemical determination essential for the development of pharmaceutical compounds (Chen et al., 2010).
Biological Activities
Urea derivatives have been explored for their antibacterial and antifungal properties. Research on N-alkyl substituted urea derivatives indicates that those containing a morpholine moiety have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zheng et al., 2010). Additionally, the exploration of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlights the ongoing research into the therapeutic applications of urea derivatives in oncology (Gaudreault et al., 1988).
Material Science and Catalysis
Urea and its derivatives have applications in material science, such as in the synthesis of silatranes with urea functionality, demonstrating the role of urea derivatives in developing novel materials with potential applications in catalysis and material engineering (Puri et al., 2011). The investigation of CO2 and related heteroallenes insertion into the Si–N bond of methyl(N-morpholino)silanes also exemplifies the potential of urea derivatives in catalysis and environmental chemistry, showcasing their role in synthesizing carbamoylic moieties and understanding the reactivity of isocyanates and isothiocyanates (Herbig et al., 2018).
Eigenschaften
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(28)24-15-7-5-14(6-8-15)13-18(27)26-9-11-29-12-10-26/h1-8H,9-13H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMVOMMEFPBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)
![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)


